molecular formula C13H12N2O3 B2670149 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde CAS No. 2241138-32-7

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2670149
CAS No.: 2241138-32-7
M. Wt: 244.25
InChI Key: OAPASIGJMSSVEI-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR THERAPEUTIC USE. 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde is a synthetic organic compound designed for advanced chemical and pharmaceutical research applications. This hybrid molecule incorporates a 1,5-dimethylpyrazole moiety, a structure featured in various biologically active compounds and medicinal chemistry studies, fused with a 1,3-benzodioxole (piperonal) core, a scaffold known for its role in fragrance and pharmaceutical synthesis . The reactive aldehyde group provides a versatile handle for further chemical derivatization, making this compound a valuable building block for synthesizing more complex molecules such as libraries for high-throughput screening or novel active pharmaceutical ingredients (APIs). Researchers can employ this chemical in the development of potential therapeutic agents, as a key intermediate in organic synthesis, or as a standard in analytical method development. Its unique structure may be of particular interest in exploring structure-activity relationships (SAR) in drug discovery programs. Please consult the product's Certificate of Analysis for specific data on purity and characterization. Researchers are responsible for conducting all necessary safety assessments before use.

Properties

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-11(5-14-15(8)2)10-3-9(6-16)4-12-13(10)18-7-17-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPASIGJMSSVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Differences :

  • The dimethylpyrazole group in the target compound introduces steric bulk and hydrophobicity, unlike the nitro/amino groups in analogs.
  • The carbaldehyde group is conserved across derivatives, enabling similar reactivity in further synthetic modifications .

Physicochemical Properties

Computational analyses using Molinspiration software reveal trends in key parameters (Table 1) :

Table 1 : Comparative Physicochemical Properties of Benzodioxole Derivatives

Compound Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
Target Compound ~285 2.1 0 6
6-Nitro-1,3-benzodioxole-5-carbaldehyde ~211 1.3 0 7
6-Amino-1,3-benzodioxole-5-carbaldehyde ~181 0.8 2 5
Compound A (sulfonamide hybrid) ~372 1.9 3 9
  • The target compound exhibits higher logP (2.1) due to the hydrophobic dimethylpyrazole group, favoring membrane permeability.
  • Nitro and amino derivatives show lower logP, making them more water-soluble .

Biological Activity

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a dimethylpyrazole substituent. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, and it has a molecular weight of approximately 232.24 g/mol. The following table summarizes some key physicochemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
LogP1.245
PSA53.99 Ų

Anticancer Activity

Recent studies have indicated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. One study reported that derivatives with similar structures inhibited cancer cell proliferation with IC50 values ranging from 26 to 65 µM across different cancer types .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on α-amylase inhibition found that certain benzodioxole derivatives demonstrated promising inhibitory effects, suggesting that this compound could be explored for antidiabetic applications . The IC50 values for these inhibitors ranged from 0.68 to 0.85 µM, indicating potent activity.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases such as c-Src and Abl, which are critical in cancer progression .
  • Modulation of Metabolic Pathways : The inhibition of α-amylase suggests a role in carbohydrate metabolism, potentially aiding in the management of diabetes .

Study on Antidiabetic Effects

In a recent investigation, a derivative similar to the target compound was tested in a streptozotocin-induced diabetic mouse model. The results showed a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound over several doses . This highlights the potential therapeutic application of benzodioxole derivatives in diabetes management.

Anticancer Efficacy

Another study evaluated the anticancer efficacy of benzodioxole derivatives against various human cancer cell lines. The results demonstrated that certain compounds could selectively induce apoptosis in cancer cells while sparing normal cells, underscoring their potential as targeted cancer therapies .

Q & A

Basic: What are the common synthetic routes for preparing 7-(1,5-dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example:

  • Nucleophilic substitution : Reacting 5-chloro-1,3-benzodioxole-7-carbaldehyde with 1,5-dimethylpyrazole derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Vilsmeier–Haack reaction : Formylation of pyrazole intermediates using POCl₃ and DMF, followed by coupling with benzodioxole precursors .
    Key validation : Monitor reaction progress via TLC and confirm purity by recrystallization (chloroform/methanol) .

Basic: How is the compound characterized structurally, and what analytical methods are critical?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm aldehyde proton (~9.8–10.2 ppm) and benzodioxole/pyrazole ring systems. IR spectroscopy identifies C=O stretches (~1680–1700 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., planarity of the benzodioxole-pyrazole system) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

Basic: What are the solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility increases with halogenated solvents (chloroform) .
  • Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced: How do reaction conditions influence the regioselectivity of pyrazole-benzodioxole coupling?

Regioselectivity depends on:

  • Catalyst/base : K₂CO₃ favors C-4 pyrazole substitution over C-3 due to steric hindrance .
  • Temperature : Reflux conditions (80–100°C) improve yields but may lead to side products (e.g., over-oxidation of aldehyde) .
    Contradiction note : One study reported competing C-3 substitution under high-pressure conditions, requiring DFT calculations to rationalize electronic effects .

Advanced: What computational methods are used to predict the compound’s bioactivity?

  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with MD simulations to assess binding stability .
  • QSAR models : Correlate substituent effects (e.g., methyl groups on pyrazole) with IC₅₀ values for enzyme inhibition .

Advanced: How to resolve contradictions in reported spectroscopic data for derivatives?

Case example: Discrepancies in ¹³C NMR shifts for pyrazole C-4 carbons may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters electron density distribution .
  • Tautomerism : Keto-enol equilibria in solution can shift peaks. Use variable-temperature NMR to identify dynamic processes .

Advanced: What strategies optimize multi-step synthesis of pyrazole-benzodioxole hybrids?

  • One-pot synthesis : Combine formylation and coupling steps to reduce purification losses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) with comparable yields (~75%) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the aldehyde during pyrazole functionalization .

Advanced: How does the compound’s electronic structure influence its reactivity in heterocyclic ring formation?

  • Aldehyde reactivity : The electron-deficient benzodioxole ring enhances electrophilicity, enabling condensations with amines/hydrazines to form imines or hydrazones .
  • Pyrazole directing effects : The 1,5-dimethyl groups sterically hinder C-5, directing substitutions to C-4 .

Advanced: What crystallographic challenges arise in determining its solid-state structure?

  • Disorder in pyrazole rings : Common in methyl-substituted pyrazoles. Resolve via SHELXL refinement with isotropic displacement parameters .
  • Hydrogen bonding : The aldehyde group forms weak C–H∙∙∙O interactions with benzodioxole oxygen, affecting packing symmetry .

Advanced: How to design analogs with improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., –OH, –SO₂NH₂) to reduce hydrophobicity while retaining benzodioxole’s π-π stacking .
  • Metabolic stability : Replace methyl groups with trifluoromethyl to slow CYP450-mediated oxidation .

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